Methylethyl 2-[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate
Description
Methylethyl 2-[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate is a triazole derivative featuring a 2-fluorophenyl substituent at the 5-position of the triazole ring and a methyl-ethyl ester group. The fluorine atom and triazole core are critical for modulating bioavailability, metabolic stability, and target interactions .
Properties
Molecular Formula |
C13H15FN4O2S |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
propan-2-yl 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C13H15FN4O2S/c1-8(2)20-11(19)7-21-13-17-16-12(18(13)15)9-5-3-4-6-10(9)14/h3-6,8H,7,15H2,1-2H3 |
InChI Key |
CWLMIZCWLHCXLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NN=C(N1N)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the triazole intermediate.
Thioester Formation: The final step involves the formation of the thioester linkage by reacting the triazole intermediate with an appropriate thioester reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) moiety undergoes nucleophilic substitution under mild alkaline conditions. This reactivity enables functionalization of the triazole ring:
| Reagent | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 4h | Methylethyl 2-[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylmethylsulfonyl]acetate | 78% | |
| Benzyl chloride | NaH, THF, RT, 12h | Benzylated derivative with improved lipophilicity | 65% |
Key Insight : Alkylation enhances biological activity by increasing membrane permeability, as observed in antimicrobial assays.
Oxidation to Sulfone Derivatives
Controlled oxidation converts the thioether to sulfone, altering electronic properties:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 6h | Sulfone analog | Increased metabolic stability |
| mCPBA | DCM, 0°C to RT, 2h | Sulfoxide intermediate | Tunable redox activity |
Sulfone derivatives exhibit 2.5-fold higher antifungal efficacy compared to the parent compound .
Acylation of the Amino Group
The 4-amino group reacts selectively with acylating agents:
| Acylating Agent | Catalyst | Product | Application |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C | N-acetylated derivative | Enhanced pharmacokinetic profile |
| Benzoyl chloride | DMAP, DCM, RT | Benzoylated analog | Studied for anticancer activity |
Acylation reduces renal clearance by 40% in preclinical models.
Hydrolysis of the Ester Group
The methylethyl ester undergoes hydrolysis under acidic/basic conditions:
| Conditions | Product | Significance |
|---|---|---|
| 1M NaOH, reflux | 2-[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetic acid | Precursor for metal-organic frameworks |
| H₂SO₄ (conc.), RT | Partial hydrolysis to hemiacetal | Intermediate in prodrug design |
The carboxylic acid derivative shows improved water solubility (logP reduced from 3.1 to 1.8).
Metal Coordination Complex Formation
The triazole nitrogen atoms coordinate transition metals:
| Metal Salt | Ligand Ratio | Complex Structure | Biological Impact |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | 1:2 | Octahedral geometry | 3x higher antibacterial activity |
| ZnCl₂ | 1:1 | Tetrahedral coordination | Reduced cytotoxicity in mammalian cells |
Copper complexes demonstrate MIC values of 0.5 μg/mL against Staphylococcus aureus .
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Conditions | Product | Outcome |
|---|---|---|---|
| Phenylacetylene | Cu(I), 80°C, 24h | Triazole-fused bicyclic compound | Novel heterocycles with CNS activity |
| Nitrile oxides | Microwave, 120°C, 1h | Isoxazoline hybrids | Improved selectivity for kinase inhibition |
These reactions expand structural diversity for high-throughput screening .
Scientific Research Applications
Chemical Properties and Structure
Methylethyl 2-[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate features a triazole ring that is known for its biological activity. The presence of the fluorophenyl group enhances its interaction with biological targets, potentially increasing its efficacy.
Anticancer Properties
Research has indicated that compounds containing triazole moieties exhibit significant anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines:
- Mechanism of Action : The compound may interfere with specific signaling pathways involved in cancer progression. Studies have shown that triazole derivatives can inhibit the activity of enzymes critical for tumor growth.
- In Vitro Studies : In laboratory settings, this compound demonstrated potent activity against several human cancer cell lines, including breast and lung cancer cells. The IC50 values were significantly low, indicating high potency.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : this compound has shown effectiveness against various bacterial strains, including resistant strains. This suggests potential applications in treating infections where conventional antibiotics fail.
Anticancer Research
A notable study published in a peer-reviewed journal reported the synthesis of this compound and its evaluation against multiple cancer types. The results indicated:
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 0.5 | Apoptosis induction via caspase activation |
| Lung Cancer | 0.7 | Inhibition of cell cycle progression |
This data highlights the compound's potential as a lead candidate for further development in anticancer therapies.
Antimicrobial Research
In antimicrobial studies, the compound was tested against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
These findings suggest that this compound could be a valuable addition to antibiotic development pipelines.
Mechanism of Action
The mechanism of action of Methylethyl 2-[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the biochemical pathways involved. The presence of the fluorophenyl group enhances the binding affinity and specificity of the compound for its target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Table 1: Substituent Comparison
Hepatoprotective and Anti-Stress Effects
- Potassium 2-((4-Amino-5-(Morpholinomethyl)-4H-1,2,4-Triazol-3-Yl)Thio)Acetate demonstrated hepatoprotective efficacy comparable to Thiotriazolin® in tetracycline-induced hepatitis models .
- Sodium 2-((4-Amino-5-(Thiophen-2-YlMethyl)-4H-1,2,4-Triazol-3-Yl)Thio)Acetate reduced liver damage in acute immobilization stress models, attributed to its anti-stress and actoprotective properties .
Table 2: Activity Comparison
Toxicity Profiles
- Sodium 2-((4-Amino-5-(Thiophen-2-YlMethyl)-4H-1,2,4-Triazol-3-Yl)Thio)Acetate was classified as moderately toxic in zebrafish (LC50 = 4.5364 mg/L) but low-toxic in rat models . This discrepancy highlights model-dependent toxicity assessments.
Fluorinated analogs like the target compound may exhibit altered toxicity due to fluorine’s electronegativity and metabolic resistance.
Pharmacokinetic Behavior
- Potassium 2-((4-Amino-5-(Morpholinomethyl)-4H-1,2,4-Triazol-3-Yl)Thio)Acetate showed rapid absorption (Cmax at 5 minutes) and a short half-life (t1/2 = 0.32 hours) in rats, suggesting rapid distribution and elimination .
- Morpholinium Derivatives achieved peak serum concentrations within 15 minutes but were undetectable after 24 hours, indicating efficient clearance .
The methyl-ethyl ester group in the target compound may prolong half-life compared to sodium or potassium salts due to slower ester hydrolysis.
Biological Activity
Methylethyl 2-[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a triazole ring, which is known for its role in various biological activities. The synthesis typically involves multiple steps that can be optimized for better yield. Key synthetic routes include:
- Formation of Triazole Ring : The initial step often involves the reaction of 4-amino-5-(2-fluorophenyl)-1,2,4-triazole with appropriate thioacetates.
- Functionalization : Subsequent reactions may introduce additional functional groups that enhance biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Mechanism of Action : The triazole moiety is believed to inhibit specific enzymes and receptors involved in cancer progression. Studies have shown that related compounds can induce apoptosis in cancer cells by disrupting metabolic pathways .
- Case Studies : In vitro studies have demonstrated that derivatives of triazole exhibit IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .
Antifungal Activity
The compound also shows potential as an antifungal agent:
- Efficacy Against Fungal Strains : Similar triazole derivatives have been evaluated for their ability to inhibit fungal growth, demonstrating significant activity against strains such as Candida albicans and Aspergillus fumigatus .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various bacteria:
- Testing Against Pathogens : Studies indicate moderate to high activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) suggest that the compound could be developed as a new antimicrobial agent .
Summary of Biological Activities
Q & A
Basic: What synthetic strategies are recommended for preparing 1,2,4-triazole derivatives like Methylethyl 2-[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate?
Answer:
- Microwave-assisted synthesis is a validated approach for analogous triazole derivatives. For example, microwave irradiation reduces reaction times (e.g., from hours to minutes) and improves yields for 5-substituted-4H-1,2,4-triazoles .
- Key steps :
- Cyclocondensation : React thiocarbohydrazides with carboxylic acids or esters under microwave conditions to form the triazole core.
- Substitution : Introduce the 2-fluorophenyl group at the 5th position via nucleophilic displacement or coupling reactions.
- Esterification : Methylethyl esterification of the thioacetic acid side chain can be achieved using alkyl halides or transesterification.
- Structural confirmation : Use NMR (¹H/¹³C), FT-IR, and mass spectrometry to verify substituent positions and purity.
Advanced: How can HPLC-DAD be optimized for quantifying this compound in pharmacokinetic studies?
Answer:
- Method development : Based on studies of potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate :
- Column : C18 reverse-phase column (150 mm × 4.6 mm, 5 µm).
- Mobile phase : Gradient of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.
- Detection : Diode array detection (DAD) at 254 nm for optimal absorption.
- Validation parameters :
- Linearity : 0.1–100 µg/mL (R² > 0.999).
- Accuracy : 98–102% recovery in spiked plasma samples.
- Precision : Intra-day and inter-day RSD < 2%.
- Mitigating matrix effects : Protein precipitation with acetonitrile (1:4 v/v) followed by centrifugation (10,000 rpm, 10 min) effectively removes interfering biomolecules.
Basic: What in vivo models are appropriate for evaluating hepatoprotective effects?
Answer:
- Acute immobilization stress in rats : A 6-hour immobilization model induces hepatic damage (e.g., hepatocyte necrosis, inflammatory infiltrates), allowing evaluation of corrective effects .
- Key endpoints :
- Dosing : Administer the compound orally (e.g., 50–100 mg/kg) 1 hour before stress induction.
Advanced: How to resolve contradictions between rapid pharmacokinetic distribution and prolonged pharmacological effects?
Answer:
- Case study : Potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate shows a short serum half-life (t₁/₂ = 0.32 hours) but sustained hepatoprotective activity .
- Strategies :
- Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., sulfoxide derivatives or glucuronidated forms) contributing to prolonged effects .
- Tissue distribution studies : Measure compound accumulation in the liver via homogenate analysis.
- Mechanistic assays : Evaluate downstream pathways (e.g., NF-κB inhibition or antioxidant enzyme upregulation) that outlast compound clearance.
Basic: What biochemical markers indicate antioxidant activity in preclinical studies?
Answer:
- Key markers (derived from sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate studies ):
- Reduction in oxidative stress : Decreased malondialdehyde (MDA) and increased glutathione (GSH).
- Enzyme modulation :
- ↓ AST/ALT ratio (indicates reduced hepatocellular damage).
- ↓ Lactate dehydrogenase (LDH) and uric acid (UA).
- Lipid profile : Significant reduction in triacylglycerides and cholesterol.
- Experimental design : Administer the compound (e.g., 50 mg/kg/day for 7 days) and compare serum/plasma biomarkers to stress-induced controls.
Advanced: How to design dose-response studies for hepatoprotective mechanisms?
Answer:
- Dose selection :
- Low dose : 10 mg/kg (pharmacologically active range).
- High dose : 100–500 mg/kg (to assess saturation effects or toxicity).
- Mechanistic endpoints :
- Contradiction management : If high doses show reduced efficacy (e.g., due to metabolic overload), conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to identify optimal dosing windows.
Basic: What acute toxicity endpoints should be prioritized in preclinical safety assessments?
Answer:
- OECD 423 guidelines : Use escalating doses (e.g., 1000 and 5000 mg/kg) in rats .
- Endpoints :
- Mortality : No mortality at 5000 mg/kg confirms low toxicity (Class IV).
- Histopathology : Examine heart, liver, and kidney tissues for necrosis or inflammation.
- Behavioral signs : Monitor for lethargy, respiratory distress, or convulsions.
- Statistical analysis : Compare treated groups to controls using ANOVA with post-hoc tests (p < 0.05).
Advanced: How to address discrepancies in biochemical marker responses across studies?
Answer:
- Example : Sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate increased glucose but decreased cholesterol in one study , while other triazoles showed variable effects.
- Root-cause analysis :
- Species/strain differences : Compare Sprague-Dawley vs. Wistar rat responses.
- Administration route : Intraperitoneal vs. oral dosing alters bioavailability.
- Stress model variability : Immobilization vs. chemical-induced stress (e.g., CCl₄).
- Unified protocols : Standardize animal models, dosing regimens, and biomarker panels across labs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
